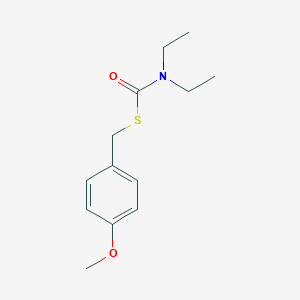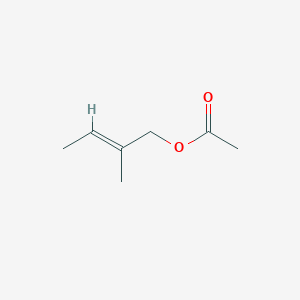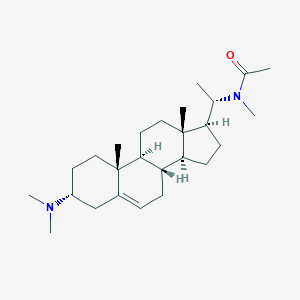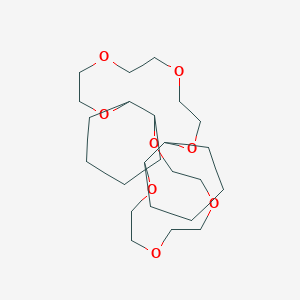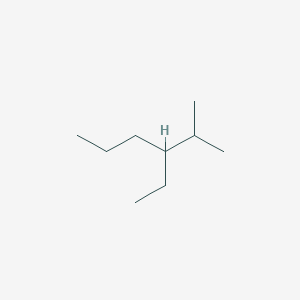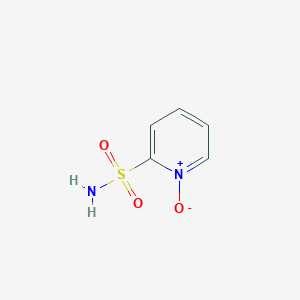
1-Oxidopyridin-1-ium-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxidopyridin-1-ium-2-sulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a pyridinium sulfonamide derivative that has shown promising results in several scientific studies.
Scientific Research Applications
1-Oxidopyridin-1-ium-2-sulfonamide has been extensively studied for its potential applications in various fields. It has shown promising results as a catalyst in organic synthesis reactions. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
The exact mechanism of action of 1-Oxidopyridin-1-ium-2-sulfonamide is not fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis reactions by activating certain functional groups in the substrate. In the case of metal ion detection, the compound binds to the metal ion and undergoes a change in fluorescence, allowing for easy detection.
Biochemical and Physiological Effects:
There have been limited studies on the biochemical and physiological effects of 1-Oxidopyridin-1-ium-2-sulfonamide. However, it has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Oxidopyridin-1-ium-2-sulfonamide is its ease of synthesis and purification. It is also a relatively stable compound, making it easy to handle in the laboratory. However, one limitation is its limited solubility in water, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the study of 1-Oxidopyridin-1-ium-2-sulfonamide. One potential area of research is its use as a catalyst in more complex organic synthesis reactions. Additionally, further studies can be conducted to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Other potential areas of research include its use as a fluorescent probe for the detection of other biomolecules and its application in materials science.
In conclusion, 1-Oxidopyridin-1-ium-2-sulfonamide is a promising compound that has shown potential in various scientific applications. Its ease of synthesis and low toxicity make it a potentially valuable compound for use in the laboratory. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 1-Oxidopyridin-1-ium-2-sulfonamide involves the reaction between pyridine-2-sulfonamide and oxone in the presence of acetic acid. This reaction leads to the formation of the desired compound in good yield. The purity of the compound can be improved by recrystallization in ethanol.
properties
CAS RN |
19009-75-7 |
|---|---|
Product Name |
1-Oxidopyridin-1-ium-2-sulfonamide |
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-2-sulfonamide |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-1-2-4-7(5)8/h1-4H,(H2,6,9,10) |
InChI Key |
CPCOWTPLEJOHAC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)N)[O-] |
synonyms |
2-Pyridinesulfonamide,1-oxide(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



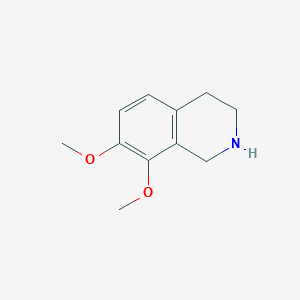
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)



